molecular formula C13H23N5O4S B2627873 N-(2-methoxyethyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxamide CAS No. 2034489-21-7

N-(2-methoxyethyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxamide

Cat. No.: B2627873
CAS No.: 2034489-21-7
M. Wt: 345.42
InChI Key: UEKJDRPNUFBEDT-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxamide is a useful research compound. Its molecular formula is C13H23N5O4S and its molecular weight is 345.42. The purity is usually 95%.
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Biological Activity

N-(2-methoxyethyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological profile.

  • Molecular Formula : C13H23N5O4S
  • Molecular Weight : 345.42 g/mol
  • CAS Number : 2034489-21-7
  • Structure : The compound features a diazepane ring, a sulfonyl group, and a pyrazole moiety, which are known to contribute to its biological activity.

Biological Activity Overview

Research on this compound indicates several potential biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrazole compounds exhibit antimicrobial properties. For instance, compounds with similar structures have shown moderate to excellent activity against various bacterial strains .
  • Cytotoxicity : The compound has been evaluated for cytotoxic effects against cancer cell lines. For example, analogs of pyrazole have demonstrated significant growth inhibition in MCF-7 (breast cancer) and MDA-MB-468 cell lines .

The biological mechanisms underlying the activity of this compound are not fully elucidated but may involve:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit specific enzymes linked to cancer proliferation.
  • Interaction with Receptors : The presence of a pyrazole ring suggests potential interaction with neurotransmitter receptors or other cellular targets.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialModerate to excellent activity against bacteria
CytotoxicitySignificant growth inhibition in cancer cells
Enzyme InhibitionPotential inhibition of cancer-related enzymes

Case Study 1: Antimicrobial Screening

A study conducted on various pyrazole derivatives, including the target compound, demonstrated that most exhibited antimicrobial properties against Gram-positive and Gram-negative bacteria. The mechanism is hypothesized to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Study 2: Cytotoxicity Evaluation

In vitro studies on MCF-7 and MDA-MB-468 cell lines indicated that the compound exhibited cytotoxic effects with IC50 values comparable to established chemotherapeutic agents. The findings suggest that the compound may induce apoptosis in cancer cells through activation of intrinsic pathways .

Properties

IUPAC Name

N-(2-methoxyethyl)-4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N5O4S/c1-16-11-12(10-15-16)23(20,21)18-6-3-5-17(7-8-18)13(19)14-4-9-22-2/h10-11H,3-9H2,1-2H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKJDRPNUFBEDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.